N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of phenylpiperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with an appropriate alkylating agent under controlled conditions.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The acetylated piperazine is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: It serves as a model compound in the study of piperazine derivatives and their chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide and piperazine rings, which imparts distinct pharmacological properties. Its dual methoxy groups on the benzamide ring may contribute to its enhanced binding affinity and selectivity towards certain biological targets.
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-8-10-24(11-9-23)18-6-4-17(5-7-18)22-21(26)16-12-19(27-2)14-20(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,26) |
InChI Key |
KFOYJAKVDLEHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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